Bis(2-butoxyethyl) Phthalate-d4
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Overview
Description
Bis(2-butoxyethyl) Phthalate-d4 is a phthalate ester obtained by the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-butoxyethanol . It is functionally related to a 2-butoxyethanol .
Synthesis Analysis
The synthesis of Bis(2-butoxyethyl) Phthalate-d4 involves the esterification of glycol monobutyl ether with phthalic anhydride in the presence of a catalyst (sulfuric acid or p-toluenesulfonic acid) or noncatalytically at high temperature .Chemical Reactions Analysis
Bis(2-butoxyethyl) Phthalate-d4 is a xenobiotic, which means it is a foreign chemical substance found within an organism that is not naturally produced or expected to be present within .Physical And Chemical Properties Analysis
Bis(2-butoxyethyl) Phthalate-d4 is a colorless liquid with a density of 1.063 . It is soluble in organic solvents and fairly insoluble in water .Scientific Research Applications
Environmental Monitoring
Bis(2-butoxyethyl) Phthalate-d4 is often used in environmental monitoring studies. It’s one of the phthalate acid esters (PAEs) that have been detected in various environmental compartments . These compounds are easily released from products and migrate into the environment .
Wastewater Treatment Research
Research on wastewater treatment plants (WWTPs) often involves the study of Bis(2-butoxyethyl) Phthalate-d4. The fate of PAEs in WWTPs has attracted much attention due to their ubiquity and persistence . The removal of phthalate is generally poor in such treatment plants .
Risk Assessment
Bis(2-butoxyethyl) Phthalate-d4 is used in risk assessment studies. For example, risk assessment of PAEs discharged from WWTPs in China has been conducted . This helps in understanding the potential impact of these compounds on the environment and human health.
Endocrine Disruptor Chemicals (EDC) Analysis
Bis(2-butoxyethyl) Phthalate-d4 is known to be a major source of endocrine disruptor chemicals (EDC), which originate from the less volatile fraction of perfumes . Therefore, it’s used in the analysis of commercial personal perfumes .
Chemical Structure Analysis
The chemical structure of Bis(2-butoxyethyl) Phthalate-d4 is often analyzed in scientific research. Its molecular weight, formula, and other properties are studied for various applications .
Plasticizers in Polymeric Material
Bis(2-butoxyethyl) Phthalate-d4 is mainly used as plasticizers in polymeric material . Since PAEs bind to polymers through weak secondary molecular interactions with polymer chains, they are easily released from the product .
Safety and Hazards
Mechanism of Action
Target of Action
Bis(2-butoxyethyl) Phthalate-d4 is a deuterium-labeled version of Bis(2-butoxyethyl) Phthalate It’s known that phthalates, in general, are major sources of endocrine disruptor chemicals (edcs) .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
It’s known that phthalates can perturb fatty acid metabolism .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
It’s known that phthalates can induce cell proliferation, decrease apoptosis, produce reactive oxygen species, and cause oxidative stress .
properties
IUPAC Name |
bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3/i7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJNODIWQEOAI-ULDPCNCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCCC)C(=O)OCCOCCCC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334585 |
Source
|
Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-butoxyethyl) Phthalate-d4 | |
CAS RN |
1398065-96-7 |
Source
|
Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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